3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
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Overview
Description
3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is a heterocyclic compound that features a triazole ring fused with an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl-substituted triazole with an appropriate oxazepine precursor. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce oxazepine N-oxides .
Scientific Research Applications
3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine: This compound has a similar triazole-oxazine structure but differs in the ring fusion pattern.
1,2,4-Triazolo[4,3-d][1,4]oxazepine: A compound with a similar core structure but different substituents.
Uniqueness
3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is unique due to its specific ring fusion and the presence of a chloromethyl group, which provides distinct reactivity and potential for derivatization. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various scientific fields.
Properties
Molecular Formula |
C7H10ClN3O |
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Molecular Weight |
187.63 g/mol |
IUPAC Name |
3-(chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine |
InChI |
InChI=1S/C7H10ClN3O/c8-5-7-10-9-6-1-3-12-4-2-11(6)7/h1-5H2 |
InChI Key |
LDSIOEWUNRVSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN2C1=NN=C2CCl |
Origin of Product |
United States |
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